molecular formula C22H22ClNO3 B11418286 N-(3-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(3-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11418286
M. Wt: 383.9 g/mol
InChI Key: VWRMTMGHBXPHDX-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through a condensation reaction between an appropriate amine and acetic anhydride.

    Introduction of Aromatic Rings: The aromatic rings are introduced through nucleophilic substitution reactions. For instance, the 3-chlorophenyl group can be introduced via a reaction with 3-chlorobenzyl chloride.

    Attachment of the Furan Ring: The furan ring is typically introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, involving a furan boronic acid derivative and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific properties.

    Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)acetamide: Lacks the furan ring, which may affect its biological activity and chemical properties.

    N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-methylacetamide: Contains a methyl group instead of the furan ring, which may influence its reactivity and applications.

Uniqueness

N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of both the furan ring and the 3,5-dimethylphenoxy group. This combination of functional groups can confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical reactions.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-16-9-17(2)11-21(10-16)27-15-22(25)24(14-20-7-4-8-26-20)13-18-5-3-6-19(23)12-18/h3-12H,13-15H2,1-2H3

InChI Key

VWRMTMGHBXPHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)C

Origin of Product

United States

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